molecular formula C9H19N B6263889 rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine CAS No. 23775-42-0

rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B6263889
CAS No.: 23775-42-0
M. Wt: 141.3
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Description

rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine is a bicyclic amine characterized by a cyclohexane ring substituted with an isopropyl group at the 4-position and an amine group at the 1-position. The stereochemistry (1r,4r) indicates a trans-configuration of substituents across the cyclohexane ring. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing kinase inhibitors, such as CDK9 inhibitors, where it contributes to selectivity and binding affinity . Its synthesis involves coupling with thiazole or benzodioxin derivatives, yielding moderate purity (28% isolated yield in one example) .

Properties

CAS No.

23775-42-0

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes condensation with ammonia to form an imine, which is subsequently reduced using agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., Raney nickel). The reaction typically proceeds in polar aprotic solvents (e.g., methanol or ethanol) at elevated temperatures (50–80°C). The trans-diastereomer is favored due to steric minimization in the cyclohexane chair conformation, where the isopropyl and amine groups occupy equatorial positions.

Stereochemical and Yield Considerations

While reductive amination reliably produces the trans-diastereomer, enantioselectivity is absent, yielding a racemic mixture. Reported yields for analogous cyclohexane amines range from 60–85%, depending on reaction optimization. For example, hydroaminomethylation of cyclohexene derivatives using Rh catalysts under syngas (CO/H2) achieves yields up to 80% for tertiary amines, though primary amines like the target compound may require modified conditions.

Biocatalytic Synthesis Using Transaminases

Enzymatic methods offer stereoselective advantages, particularly for pharmaceutical intermediates. Recent advances in transaminase (TA) catalysis enable the efficient production of trans-4-substituted cyclohexane-1-amines from ketone precursors.

Diastereoselective Amination

Immobilized transaminases (e.g., CvS-TA W60C) convert 4-isopropylcyclohexanone to the trans-amine via a ping-pong bi-bi mechanism, leveraging pyridoxal-5′-phosphate (PLP) as a cofactor. The enzyme’s active site accommodates the ketone substrate, facilitating amine transfer from a donor (e.g., isopropylamine) with high diastereoselectivity (de > 99%).

Dynamic Kinetic Resolution

In continuous-flow systems, cis-trans isomerization via ketone intermediates allows for dynamic resolution. For instance, treating a cis/trans-diastereomeric amine mixture with CvS-TA W60C selectively deaminates the cis-isomer, enriching the trans-product. This method achieves >99% diastereomeric excess but retains racemic enantiomers unless chiral auxiliaries or enantioselective enzymes are employed.

Transition Metal-Catalyzed Hydroamination

Transition metal catalysts, particularly Rh and Ru complexes, enable the direct addition of amines to alkenes. For this compound, hydroamination of 4-isopropylcyclohexene with ammonia is a theoretically viable route.

Hydroaminomethylation

Rhodium-catalyzed hydroaminomethylation combines alkene hydroformylation, condensation, and hydrogenation in one pot. Using syngas (CO/H2) and ammonia, this method could theoretically yield the target amine. However, literature examples focus on secondary amines (e.g., piperidine derivatives), with primary amine synthesis remaining underexplored.

Hydroaminoalkylation

Ruthenium catalysts (e.g., [RuH(CO)(PPh3)3]Cl) promote the coupling of alkenes with amine nucleophiles. For 4-isopropylcyclohexene, this method could generate the trans-amine via anti-Markovnikov addition. A study using analogous substrates reported yields up to 86% for branched amines, though primary amine applications require further validation.

Comparative Analysis of Methods

MethodConditionsYieldDiastereoselectivityEnantioselectivityScalabilitySource
Reductive AminationNH3, NaBH3CN, MeOH, 60°C60–85%High (trans)RacemicHigh
Transaminase CatalysisCvS-TA W60C, pH 7, 40°C70–90%>99% transRacemicModerate
HydroaminomethylationRh catalyst, syngas, 100°C~80%*ModerateRacemicLow

*Theoretical yield for primary amines; demonstrated for tertiary amines.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H19N
Molecular Weight141.3 g/mol
CAS Number23775-42-0
Purity≥95%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Saturated amines or hydrocarbons.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of rac-(1R,4R)-4-(propan-2-yl)cyclohexan-1-amine is as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its chiral nature allows for the exploration of structure-activity relationships (SAR) within amine-based compounds, which is crucial for drug development. The interactions of this compound with various neurotransmitter receptors have been preliminary studied, suggesting potential therapeutic effects that warrant further investigation.

Case Studies

  • Transaminase-Catalyzed Reactions :
    • Recent studies have demonstrated the use of this compound in transaminase-catalyzed processes. These reactions facilitate the selective amination or deamination of ketones to produce trans-4-substituted cyclohexane-1-amines with high diastereomeric purity. For instance, a continuous-flow method was employed to convert cis-diastereomers into their corresponding trans-amines, achieving over 99% diastereomeric excess .
  • Pharmaceutical Synthesis :
    • The compound has been utilized in synthesizing key intermediates for drugs such as cariprazine, an antipsychotic medication. The stereochemical properties of this compound enhance the efficiency of these synthetic routes by allowing for more selective reactions .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block. Its ability to undergo nucleophilic substitutions and reductions makes it a versatile intermediate for creating various derivatives.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : The amine can react with various electrophiles to form new compounds.
  • Reduction Reactions : It can be reduced to produce other amine derivatives that may exhibit different pharmacological properties.

Mechanism of Action

The mechanism by which “rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanamine Derivatives

Structural and Functional Group Variations

The following table compares rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine with structurally analogous cyclohexanamine derivatives:

Compound Name Substituent at 4-position Functional Group Modifications Molecular Weight (g/mol) Key Applications/Findings
This compound Isopropyl (-CH(CH₃)₂) Primary amine (-NH₂) ~169.3 (calculated) CDK9 inhibitor synthesis; moderate yield (28%)
(1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine Pyrazin-2-yloxy (-O-C₄H₃N₂) Ether linkage and aromatic N 225.27 (reported) Sulfonamide derivatives for biological screening; 55% yield
(1r,4r)-4-propoxycyclohexan-1-amine Propoxy (-O-CH₂CH₂CH₃) Ether linkage 185.31 Intermediate in chiral building blocks
trans-4-Methylcyclohexanamine Methyl (-CH₃) Primary amine (-NH₂) 113.20 Pharma intermediate; mixed isomer applications
(1r,4r)-4-(difluoromethoxy)cyclohexan-1-amine Difluoromethoxy (-O-CF₂H) Fluorinated ether 193.18 (calculated) Exploration in fluorinated drug candidates

Key Observations :

  • Steric and Electronic Effects : The isopropyl group in the target compound introduces significant steric bulk compared to methyl or pyrazine substituents. This enhances lipophilicity (logP ~2.5 estimated), impacting membrane permeability and protein binding .
  • Synthetic Yields : Bulky substituents (e.g., isopropyl) correlate with lower yields (28% vs. 55% for pyrazine derivatives), likely due to steric hindrance during coupling reactions .
Physicochemical Properties
  • Lipophilicity : The isopropyl group increases hydrophobicity relative to methyl or morpholine substituents, as evidenced by higher calculated logP values.
  • Solubility : Polar substituents (e.g., pyrazine-2-yloxy) improve aqueous solubility compared to alkyl groups .
  • Stereochemical Stability : The trans-(1r,4r) configuration minimizes ring strain in cyclohexane derivatives, enhancing thermal stability compared to cis-isomers .

Biological Activity

Rac-(1R,4R)-4-(propan-2-yl)cyclohexan-1-amine, commonly referred to as a cyclohexylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a cyclohexane ring with a propan-2-yl substituent at the 4-position and an amine group at the 1-position. Its synthesis often involves enantioselective transamination processes, which yield high-purity products suitable for biological evaluation. Recent advancements in enzymatic methods have improved the efficiency of synthesizing such chiral amines, highlighting their significance in pharmaceutical applications .

Pharmacological Properties

Receptor Interactions
Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT7 receptor. Compounds structurally related to this amine have shown promising agonistic activity at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .

Antidepressant Effects
In preclinical studies, derivatives of cyclohexylamines have demonstrated antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate serotonin levels in the brain, suggesting that this compound may possess similar therapeutic potential .

Biological Mechanisms

The biological activity of this compound can be understood through its interaction with key biological pathways:

  • Serotonergic System : By acting as an agonist at the 5-HT7 receptor, this compound may enhance serotonergic signaling, which is crucial for mood stabilization.
  • Neurotransmitter Release : It may influence the release of other neurotransmitters such as dopamine and norepinephrine, further contributing to its potential antidepressant effects.
  • Cellular Mechanisms : Studies have shown that cyclohexylamine derivatives can induce apoptosis in cancer cells through mitochondrial pathways, making them candidates for anticancer therapies .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated significant agonistic activity at the 5-HT7 receptor with Ki values ranging from 0.13 to 1.1 nM .
Study 2 Investigated antidepressant-like effects in rodent models; compounds exhibited reduced immobility in forced swim tests .
Study 3 Showed cytotoxic effects against specific cancer cell lines through induction of apoptosis .

Q & A

Q. What are the common synthetic routes for rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine?

  • Methodological Answer : The compound is synthesized via hydrogenation of dibenzylamine precursors. For example, (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine undergoes catalytic hydrogenation (e.g., Pd/C in isopropyl alcohol) to remove benzyl protecting groups, yielding the target amine. Purification involves column chromatography (silica gel, DCM/MeOH gradients), with structural confirmation via MS ([M+H]+ = 198) and <sup>1</sup>H NMR .

Q. How can the stereochemical purity of this compound be confirmed?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) separates enantiomers. Retention times are compared to pure enantiomer standards. Additionally, <sup>1</sup>H NMR can distinguish diastereotopic protons; for instance, axial vs. equatorial protons in the cyclohexane ring exhibit distinct splitting patterns (e.g., δ 2.09–1.11 ppm for axial/equatorial H in ) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : After hydrogenation, purification via flash chromatography (silica gel, eluent: DCM/MeOH 95:5) removes byproducts. Recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Final purity (>95%) is validated by LC-MS and NMR .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer : Introduce functional groups at the cyclohexyl amine or isopropyl positions. For example, coupling the amine with a thiazole-carboxamide moiety (as in ) generated a CDK9 inhibitor (IC50 ~28 nM). SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and testing inhibitory activity via kinase assays .

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer : Re-run NMR under standardized conditions (e.g., CDCl3, 298 K). Use 2D techniques (e.g., COSY, HSQC) to assign ambiguous signals. Compare with literature values (e.g., δ 1.46 ppm for the isopropyl group in ). Contradictions due to solvent effects or impurities are mitigated by rigorous drying and degassing .

Q. What computational strategies are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in CDK9’s ATP-binding pocket. Optimize force field parameters (AMBER/CHARMM) to account for the compound’s rigid cyclohexane ring. Validate models with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

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